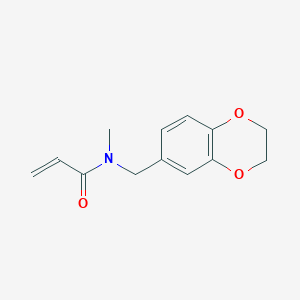![molecular formula C12H14ClNO4S B7557006 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CPMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPMAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory properties. In
Mechanism of Action
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid works by inhibiting the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce fever and to have a protective effect on the gastric mucosa. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has a relatively short half-life and is rapidly metabolized in the liver. It is excreted primarily in the urine.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its high purity and yield, making it a viable compound for scientific research. It has also been shown to have a relatively low toxicity in animal models. However, 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has a short half-life, which may limit its usefulness in certain experiments. It is also important to note that 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.
Future Directions
There are several potential future directions for research involving 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new therapies for pain and inflammation based on the mechanism of action of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may also be studied for its potential use in treating other inflammatory diseases. Additionally, further research may be conducted to investigate the effects of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid on other physiological systems, such as the cardiovascular system.
Synthesis Methods
The synthesis of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of sodium hydroxide and acetic acid. The resulting product is purified through recrystallization to obtain 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in its pure form. The synthesis of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have potential applications in scientific research due to its analgesic and anti-inflammatory properties. It has been used in studies to investigate the mechanism of action of NSAIDs and to develop new therapies for pain and inflammation. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in treating inflammatory diseases such as arthritis and colitis.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14(8-12(15)16)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCACWFLXYSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)
![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[Cyclopropylmethyl-(1-methylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7557016.png)